molecular formula C18H22N2O3S B6965608 6-[(dimethylsulfamoylamino)-phenylmethyl]-3,4-dihydro-2H-chromene

6-[(dimethylsulfamoylamino)-phenylmethyl]-3,4-dihydro-2H-chromene

Cat. No.: B6965608
M. Wt: 346.4 g/mol
InChI Key: COFXFVQVVQBRDS-UHFFFAOYSA-N
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Description

6-[(dimethylsulfamoylamino)-phenylmethyl]-3,4-dihydro-2H-chromene is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have attracted significant attention due to their diverse biological activities and potential therapeutic applications

Properties

IUPAC Name

6-[(dimethylsulfamoylamino)-phenylmethyl]-3,4-dihydro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-20(2)24(21,22)19-18(14-7-4-3-5-8-14)16-10-11-17-15(13-16)9-6-12-23-17/h3-5,7-8,10-11,13,18-19H,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFXFVQVVQBRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(dimethylsulfamoylamino)-phenylmethyl]-3,4-dihydro-2H-chromene involves several steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . The reaction typically involves the use of boron reagents and palladium catalysts under mild conditions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

6-[(dimethylsulfamoylamino)-phenylmethyl]-3,4-dihydro-2H-chromene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.

Mechanism of Action

The mechanism of action of 6-[(dimethylsulfamoylamino)-phenylmethyl]-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 6-[(dimethylsulfamoylamino)-phenylmethyl]-3,4-dihydro-2H-chromene include other chromene derivatives and sulfonamide-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For instance, 3-(N,N-dimethylsulfamoylamino)phenylboronic acid is another compound with a sulfonamide group that has been studied for its unique properties . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

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